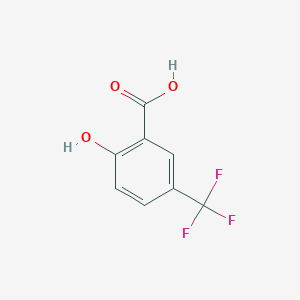

2-hydroxy-5-(trifluoromethyl)benzoic Acid

CAS No.: 79427-88-6

Cat. No.: VC2361745

Molecular Formula: C8H5F3O3

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79427-88-6 |

|---|---|

| Molecular Formula | C8H5F3O3 |

| Molecular Weight | 206.12 g/mol |

| IUPAC Name | 2-hydroxy-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) |

| Standard InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O |

Introduction

Chemical Identity and Nomenclature

2-Hydroxy-5-(trifluoromethyl)benzoic acid is identified by several key identifiers and alternative names in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 79427-88-6 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.119 g/mol |

| IUPAC Name | 2-hydroxy-5-(trifluoromethyl)benzoic acid |

| Common Synonyms | 2-Carboxy-4-(trifluoromethyl)phenol 3-Carboxy-4-hydroxybenzotrifluoride 5-(Trifluoromethyl)salicylic acid |

| PubChem CID | 11117203 |

The compound features a benzene ring with three key functional groups: a hydroxyl group at position 2, a carboxylic acid group also at position 2 (adjacent to the hydroxyl), and a trifluoromethyl group at position 5. This arrangement creates a salicylic acid derivative with enhanced lipophilicity and metabolic stability due to the trifluoromethyl substituent .

Physical and Chemical Properties

2-Hydroxy-5-(trifluoromethyl)benzoic acid exhibits specific physicochemical properties that influence its behavior in various applications and reaction systems:

| Property | Value |

|---|---|

| Physical Appearance | White crystalline solid |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 292.8 ± 40.0 °C at 760 mmHg |

| Flash Point | 130.9 ± 27.3 °C |

| LogP | 3.89 |

| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C |

| Index of Refraction | 1.510 |

| Polar Surface Area (PSA) | 57.53000 |

| Exact Mass | 206.019073 |

| Storage Condition | 2-8°C (Refrigeration recommended) |

The compound is characterized by relatively high thermal stability as indicated by its elevated boiling point. Its LogP value of 3.89 suggests significant lipophilicity, which is consistent with the presence of the trifluoromethyl group. This property can enhance membrane permeability in biological systems, potentially improving bioavailability when incorporated into drug molecules .

Structural Characteristics

The molecular structure features an intramolecular hydrogen bond between the hydroxyl and the carbonyl oxygen of the carboxylic acid group, similar to other salicylic acid derivatives. This hydrogen bonding contributes to the compound's stability and influences its reactivity patterns. The trifluoromethyl group at position 5 provides electron-withdrawing effects that modify the electronic distribution across the aromatic ring, resulting in altered reactivity compared to unsubstituted salicylic acid .

Applications in Research and Industry

2-Hydroxy-5-(trifluoromethyl)benzoic acid finds applications across several scientific and industrial domains due to its unique structural features and chemical reactivity.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry and drug discovery:

| Hazard Statement | Classification | Percentage of Notifications |

|---|---|---|

| H315 | Causes skin irritation [Warning Skin corrosion/irritation] | 100% |

| H319 | Causes serious eye irritation [Warning Serious eye damage/eye irritation] | 96.8% |

| H335 | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] | 100% |

Precautionary Measures

The compound requires several precautionary measures, identified by P-codes including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, and others . These generally recommend:

-

Avoiding breathing dust/fumes/gas/mist/vapors/spray

-

Washing hands thoroughly after handling

-

Using only outdoors or in well-ventilated areas

-

Wearing protective gloves/protective clothing/eye protection/face protection

-

Following specific instructions for skin contact, inhalation, and eye contact incidents

Related Compounds

Several structurally related compounds exist with varying positions of the hydroxyl, carboxylic acid, and trifluoromethyl groups:

| Compound | CAS Number | Structural Difference |

|---|---|---|

| 5-Hydroxy-2-(trifluoromethyl)benzoic acid | 1243373-31-0 | Hydroxyl at position 5, trifluoromethyl at position 2 |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | 328-90-5 | Trifluoromethyl at position 4 |

| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | Hydroxyl at position 4, trifluoromethyl at position 2 |

These positional isomers exhibit similar chemical properties but may differ in their specific applications and biological activities. For instance, 4-hydroxy-2-(trifluoromethyl)benzoic acid has been utilized in the synthesis of liquid crystals and has applications in creating optical vortex beam generators through the formation of self-assembled spherulite crystals .

The positioning of functional groups significantly impacts the physical properties and chemical reactivity of these compounds. For example:

-

4-Hydroxy-2-(trifluoromethyl)benzoic acid has a reported melting point of 159-161°C .

-

The para-positioning of hydroxyl and carboxylic acid groups in 4-hydroxy-2-(trifluoromethyl)benzoic acid enables the synthesis of linear molecules, which can be particularly useful for creating polymers and liquid crystal materials .

Current Research Trends

Recent research involving 2-hydroxy-5-(trifluoromethyl)benzoic acid and its derivatives has focused on several areas:

Metabolic Stability Enhancement

Studies have shown that incorporating the trifluoromethyl group into benzoic acid derivatives can reduce significant hydroxylation metabolism, potentially improving pharmacological activity and bioavailability. For instance, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA) was developed to overcome the rapid elimination observed with its non-fluorinated analog R-/S-HPABA .

Anti-inflammatory and Antiplatelet Applications

The dual anti-inflammatory and antiplatelet effects of derivatives like R-/S-HFBA have been investigated through synthesis, pharmacological evaluation, and molecular docking studies. These compounds represent potential candidates for treating inflammatory conditions while also addressing platelet aggregation concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume